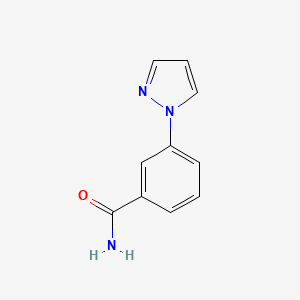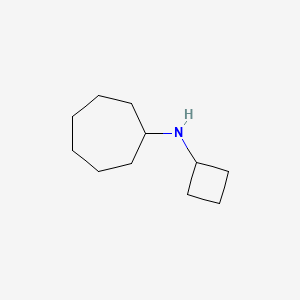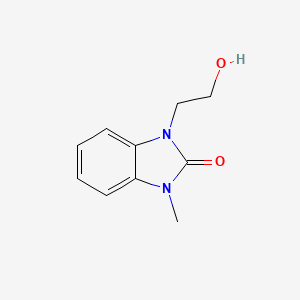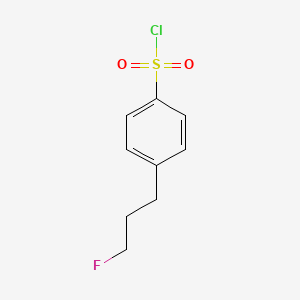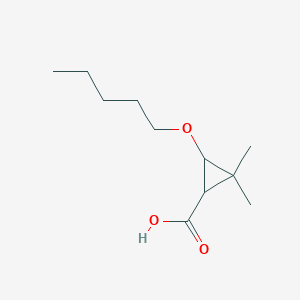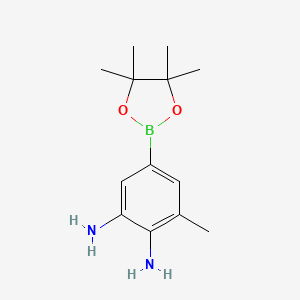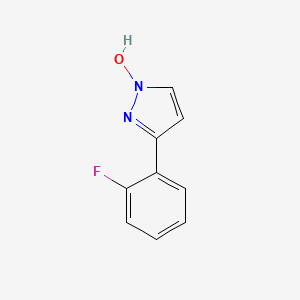![molecular formula C7H17N3O5S B8524957 Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B8524957.png)
Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester
描述
Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C7H16N2O3. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by the presence of a tert-butyl group, an aminooxy group, and a sulfamoyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl carbamate with 2-(aminooxy)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste. The industrial production methods may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but often include specific temperatures, solvents, and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in the formation of new derivatives with different functional groups.
科学研究应用
Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. The sulfamoyl group may also interact with other molecular pathways, contributing to the compound’s overall biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
tert-Butyl (2-(aminooxy)ethyl)carbamate: A similar compound with a slightly different structure, used in similar applications.
tert-Butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate: Another related compound with different functional groups, used in medicinal chemistry.
tert-Butyl 3-(2-Aminoethoxy)propanoate: A compound with a similar backbone but different substituents, used in organic synthesis.
Uniqueness
Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester is unique due to the presence of both the aminooxy and sulfamoyl groups, which provide distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
属性
分子式 |
C7H17N3O5S |
|---|---|
分子量 |
255.29 g/mol |
IUPAC 名称 |
tert-butyl N-(2-aminooxyethylsulfamoyl)carbamate |
InChI |
InChI=1S/C7H17N3O5S/c1-7(2,3)15-6(11)10-16(12,13)9-4-5-14-8/h9H,4-5,8H2,1-3H3,(H,10,11) |
InChI 键 |
KQVVYHQOZHEFHW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)NCCON |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

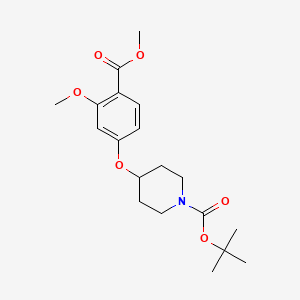
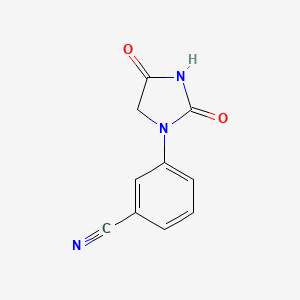
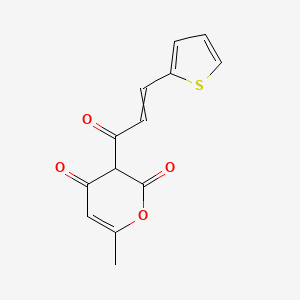
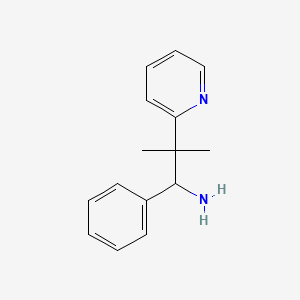
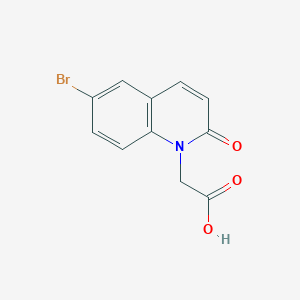
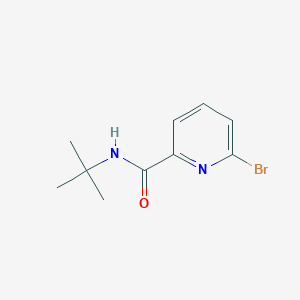
![[6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol](/img/structure/B8524927.png)
